molecular formula C8H10N2O B8046667 5,6,7,8-Tetrahydroquinazolin-6-ol

5,6,7,8-Tetrahydroquinazolin-6-ol

Cat. No.: B8046667
M. Wt: 150.18 g/mol
InChI Key: FPTUMBPKMQEZOF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-6-ol: is a chemical compound belonging to the quinazoline family, which consists of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazolin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6-amino-2-hydroxyquinoline with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-6-ol: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinazolinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

  • Substitution: : Substitution reactions at different positions on the quinazoline ring can yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Quinazolinone derivatives.

  • Reduction: : Tetrahydroquinazoline derivatives.

  • Substitution: : A variety of substituted quinazoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinazolin-6-ol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroquinazolin-6-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

5,6,7,8-Tetrahydroquinazolin-6-ol: is similar to other quinazoline derivatives, such as quinazolinone and tetrahydroquinazoline . its unique structure and properties make it distinct in terms of reactivity and biological activity. Other similar compounds include:

  • Quinazolinone

  • Tetrahydroquinazoline

  • 6-Aminoquinazoline

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5,7,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTUMBPKMQEZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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